2-Methoxyquinoline-4-carbonitrile is a nitrogen-containing heterocyclic compound that belongs to the quinoline family. This compound is characterized by a quinoline backbone with a methoxy group at the second position and a cyano group at the fourth position. Quinoline derivatives, including 2-methoxyquinoline-4-carbonitrile, have garnered significant interest due to their diverse biological activities and potential applications in pharmaceuticals, agrochemicals, and materials science.
2-Methoxyquinoline-4-carbonitrile can be synthesized through various chemical reactions involving starting materials that include quinoline derivatives and cyanoacetic acid or other cyano-containing reagents. Its synthesis often leverages established methodologies in organic chemistry, particularly those involving nucleophilic substitutions or cyclization reactions.
This compound can be classified under several categories:
The synthesis of 2-methoxyquinoline-4-carbonitrile typically involves several key steps:
One effective method for synthesizing 2-methoxyquinoline-4-carbonitrile is through a multi-step reaction involving:
For example, a synthetic route may involve reacting 2-methoxyquinoline with cyanoacetic acid under reflux conditions, often utilizing a solvent like ethanol or dimethylformamide to facilitate the reaction and improve yields .
The molecular structure of 2-methoxyquinoline-4-carbonitrile features:
The molecular formula for 2-methoxyquinoline-4-carbonitrile is C₁₀H₈N₂O, with a molecular weight of approximately 172.18 g/mol. The structure can be represented as follows:
2-Methoxyquinoline-4-carbonitrile can participate in various chemical reactions including:
For instance, when treated with strong nucleophiles like amines, 2-methoxyquinoline-4-carbonitrile can form substituted derivatives through nucleophilic attack on the carbon of the cyano group, leading to products such as amine-substituted quinolines .
The mechanism of action for compounds like 2-methoxyquinoline-4-carbonitrile often involves:
Studies have indicated that modifications to the quinoline structure can significantly influence biological activity, making it essential to explore structure-activity relationships for optimizing therapeutic effects .
Relevant data from studies indicate that variations in substituents on the quinoline ring can lead to changes in solubility and reactivity profiles .
2-Methoxyquinoline-4-carbonitrile has several applications:
Quinoline derivatives have been integral to medicinal chemistry since the 19th century, with quinine isolated from Cinchona bark serving as the first effective antimalarial agent. This natural product laid the foundation for synthetic quinoline-based drugs, exemplified by chloroquine and mefloquine, which dominated antimalarial therapy for decades [2] [6]. The late 20th century witnessed strategic diversification of quinoline scaffolds to address complex diseases. For instance, kinase inhibitors like bosutinib (2010) incorporated quinoline cores to target tyrosine kinases in cancer, leveraging their planar structure for ATP-binding domain interaction [3]. Contemporary research focuses on optimizing quinoline pharmacokinetics through halogenation, alkylation, or heteroatom insertion, enhancing blood-brain barrier penetration for neurodegenerative applications [7]. Tasquinimod (2016), a 4-hydroxy-2-quinolinone derivative, exemplifies modern clinical translation through its antiangiogenic and immunomodulatory actions in prostate cancer [6].
Table: Milestones in Quinoline-Based Drug Development
Time Period | Representative Agents | Therapeutic Area | Structural Innovation |
---|---|---|---|
1820s | Quinine | Antimalarial | Natural alkaloid scaffold |
1940s–2000s | Chloroquine, Mefloquine | Antimalarial | 4-Aminoquinoline derivatives |
2001–2010 | Bosutinib, Vandetanib | Oncology (Kinase inhibition) | Halogenated quinoline-3-carbonitriles |
2010–Present | Tasquinimod, Rebamipide | Oncology/Gastroprotection | Quinolinone carboxamides |
The strategic placement of methoxy (–OCH₃) and cyano (–CN) groups at C2 and C4 positions of quinoline confers distinct physicochemical and target-binding advantages. Electronic modulation by the methoxy group enhances hydrogen-bonding capacity through its oxygen lone pairs, improving interactions with polar enzyme subsites. Concurrently, the cyano group’s electron-withdrawing nature reduces basicity at N1, increasing metabolic stability and enabling π-stacking with aromatic residues in binding pockets [4] [9]. Synthetic versatility is evidenced by the cyano group serving as a precursor for pharmacophore elaboration: nucleophilic addition yields amidines, reduction generates aminomethyl derivatives, and hydrolysis forms carboxylic acids for peptidomimetic applications [8]. Computational studies of 2-methoxyquinoline-4-carbonitrile (CAS# 855165-19-4) reveal a dipole moment of 4.2 Debye, facilitating membrane penetration while maintaining target affinity [8].
Table: Substituent Effects on Quinoline Properties
Substituent Position | Electron Density Shift (eV) | Hydrogen Bond Acceptor Strength | Common Pharmacological Roles |
---|---|---|---|
2-Methoxy | +0.34 (C2), –0.18 (C4) | Moderate (σₘ = 0.25) | Tubulin binding enhancement [1] |
4-Cyano | –0.51 (C4), +0.29 (N1) | Strong (σₘ = 0.56) | HDAC inhibitory vector [1] |
2-Methoxy-4-cyano | –0.62 (C4), +0.41 (C2) | Dual-site H-bonding | Dual-target ligands [5] |
2-Methoxyquinoline-4-carbonitrile serves as a privileged scaffold for designing multitarget-directed ligands (MTDLs), addressing complex pathologies like cancer and neurodegeneration through synergistic pharmacology. Dual enzyme inhibition is exemplified by its hydroxamic acid derivatives, which inhibit both tubulin polymerization (IC₅₀ = 0.8–2.3 µM) and histone deacetylases (HDAC6 IC₅₀ = 15–40 nM). The methoxy group engages tubulin’s colchicine site via hydrophobic interactions, while the cyano-anchored hydroxamate chelates zinc in HDAC catalytic domains [1]. P-glycoprotein (P-gp) modulation emerges in 6-methoxyquinoline carboxamides, where the scaffold overcomes efflux-mediated resistance by binding P-gp’s transmembrane helices, enhancing chemotherapeutic retention (e.g., 1.3–2.1-fold potency vs. verapamil) [4]. Generative AI platforms leverage this core for de novo MTDL generation; chemical language models fine-tuned with quinoline libraries produce novel analogs with predicted dual FXR/sEH inhibition (pIC₅₀ >7 for both targets) [5].
Table: Multitarget Hybrid Scaffolds Derived from 2-Methoxyquinoline-4-carbonitrile
Hybrid Structure | Target Pair | Biological Outcomes | Structural Rationale |
---|---|---|---|
Quinoline-hydroxamic acid [1] | Tubulin/HDAC | Antiproliferative IC₅₀ = 10–50 nM (MCF-7 cells) | Methoxy-tubulin engagement; hydroxamate-HDAC chelation |
Quinoline-carboxamide [4] | P-gp/CYP450 | Rhodamine 123 efflux inhibition >80% at 10 µM | 4-Cyano-derived carboxamide enhances P-gp binding |
AI-generated quinoline-azole [5] | FXR/sEH | Predicted ΔG = –9.3 kcal/mol (FXR), –8.7 kcal/mol (sEH) | Deep learning-optimized substituents for dual pharmacophores |
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9